N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide
Description
This compound features a tricyclic core comprising a 3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-pentaene scaffold substituted with a methyl group at position 11. The benzamide moiety at position 4 is further functionalized with a piperidine-1-sulfonyl group, which may enhance solubility and target binding affinity. Such hybrid structures are often designed to modulate enzyme activity (e.g., kinases, HDACs) or receptor interactions, leveraging the sulfonamide’s ability to form hydrogen bonds and the tricyclic system’s rigidity for selective binding .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S3/c1-13-22-16-9-10-17-19(18(16)29-13)30-21(23-17)24-20(26)14-5-7-15(8-6-14)31(27,28)25-11-3-2-4-12-25/h5-10H,2-4,11-12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRGTCDWRITVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity Assessment Methods
Compound similarity is typically quantified using Tanimoto coefficients (based on molecular fingerprints) or shape-based alignment algorithms . For example, highlights a ~70% similarity index between aglaithioduline and SAHA (a histone deacetylase inhibitor) using fingerprint-based methods, which aligns with the principle that structural similarity often correlates with functional overlap . However, emphasizes that different similarity metrics (e.g., 2D vs. 3D descriptors) can yield divergent results, impacting virtual screening outcomes .
Key Structural Analogues and Functional Comparisons
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations :
- Piperidine sulfonamide vs. Piperazine derivatives : The target compound’s piperidine-1-sulfonyl group shares functional parallels with piperazine-linked benzamides (e.g., ), which exhibit dopamine receptor affinity. However, sulfonamide groups generally enhance metabolic stability compared to secondary amines .
- Tricyclic vs.
- Substituent impact: notes that nitro or halogen substitutions (e.g., dichlorophenyl in ) can significantly boost bioactivity, suggesting the methyl group in the target compound may optimize steric fit without introducing metabolic liabilities .
Binding Mode Predictions
demonstrates that compounds with similar hydrophobic/π-stacking interactions (e.g., AKT inhibitors 10a and 12a) exhibit comparable binding modes despite structural variations. Molecular docking of the target compound would likely predict interactions analogous to known sulfonamide-based kinase inhibitors, particularly with residues like W80 in AKT .
Pharmacokinetic and Bioactivity Considerations
- ADMET profiles : While direct data for the target compound are unavailable, shows that SAHA-like compounds with ~70% similarity share comparable pharmacokinetic properties (e.g., logP, solubility). The piperidine sulfonamide in the target compound may improve blood-brain barrier penetration relative to SAHA’s polar hydroxamate .
- Gene expression profiling : ’s cMAP approach could identify compounds with inverse gene signatures (scores < -80) relative to disease states, offering a functional similarity metric beyond structural alignment .
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Heterocyclic System : Contains thiazole and benzothiazole rings.
- Functional Groups : Includes a piperidine sulfonyl group and a methylsulfanyl group.
These structural elements suggest diverse reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the thiazole and benzothiazole rings allows for binding to active or allosteric sites on proteins, potentially influencing their activity. The methylsulfanyl group and morpholine ring may modulate binding affinity and specificity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites.
Antioxidant Activity
Research indicates that compounds similar to N-{11-methyl-3,12-dithia...} exhibit significant antioxidant properties. The ability to scavenge free radicals can contribute to protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Studies have shown that related compounds demonstrate antimicrobial effects against various pathogens. For instance, the compound's structure suggests potential efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
Antidiabetic Properties
Emerging research highlights the potential of this compound as an α-glucosidase inhibitor, which could be beneficial in managing diabetes by slowing carbohydrate absorption.
Table 1: Summary of Biological Activities
Research Findings
- Study on Antioxidant Activity : A study demonstrated that compounds with similar structures exhibited strong radical scavenging abilities using DPPH assays .
- Antimicrobial Efficacy : Comparative studies showed that certain derivatives displayed greater antimicrobial efficacy than standard antibiotics .
- α-Glucosidase Inhibition : Molecular docking studies indicated that this compound could bind effectively to α-glucosidase, suggesting its potential use in antidiabetic therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
